Pentyl propionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl propionate is typically synthesized through an esterification reaction between pentan-1-ol and propanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the mixture under reflux conditions . The reaction can be represented as follows:
C5H11OH+C2H5COOH→C8H16O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Pentyl propionate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-1-ol and propanoic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and release pentan-1-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentan-1-ol and propanoic acid.
Reduction: Pentan-1-ol.
Transesterification: A different ester and pentan-1-ol.
Scientific Research Applications
Pentyl propionate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Mechanism of Action
The mechanism of action of pentyl propionate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the formation of pentan-1-ol and propanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Propyl propanoate
- Butyl propanoate
- Hexyl propanoate
- Pentyl acetate
- Pentyl butanoate
Comparison
Pentyl propionate is unique among these esters due to its specific combination of pentan-1-ol and propanoic acid, which gives it a distinct fruity odor and specific physical and chemical properties. Compared to other esters like pentyl acetate, which has a similar fruity aroma, this compound has a slightly higher boiling point and different reactivity due to the propanoic acid moiety .
Properties
IUPAC Name |
pentyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7-10-8(9)4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSRVQVEYJNFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | N-PENTYL PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4041606 | |
Record name | Pentyl propionate | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentyl propionate is a colorless liquid with an apple-like odor. Floats on water. (USCG, 1999), Liquid | |
Record name | N-PENTYL PROPIONATE | |
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Record name | Propanoic acid, pentyl ester | |
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Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
167.00 to 169.00 °C. @ 760.00 mm Hg | |
Record name | Pentyl propanoate | |
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Flash Point |
106 °F (USCG, 1999) | |
Record name | N-PENTYL PROPIONATE | |
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Solubility |
0.81 mg/mL at 25 °C | |
Record name | Pentyl propanoate | |
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Density |
0.869 to 0.873 at 68 °F (USCG, 1999) | |
Record name | N-PENTYL PROPIONATE | |
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CAS No. |
624-54-4 | |
Record name | N-PENTYL PROPIONATE | |
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Record name | Pentyl propionate | |
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Record name | Amyl propionate | |
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Record name | Pentyl propionate | |
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Record name | Propanoic acid, pentyl ester | |
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Record name | Pentyl propionate | |
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Record name | Pentyl propionate | |
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Record name | AMYL PROPIONATE | |
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Record name | Pentyl propanoate | |
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Melting Point |
-73.1 °C | |
Record name | Pentyl propanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Pentyl Propionate in treating oil-contaminated drill cuttings?
A1: this compound can be a key component in microemulsions used for cleaning oil-contaminated drill cuttings []. Research has shown that a single-phase oil-in-water (O/W) microemulsion containing this compound effectively reduces oil retention in these cuttings to levels acceptable for offshore disposal [].
Q2: How does the choice of solvent affect the polymerization of n-Butyl acrylate when this compound is used as a solvent?
A2: Research using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS2) revealed that using this compound as a solvent during the high-temperature polymerization of n-Butyl acrylate, initiated by tert-butyl peroxy-3,5,5-trimethylhexanoate, leads to specific reaction pathways []. These pathways, which include beta-scission and chain transfer to the solvent, differ from those observed with solvents like xylene and butyl acetate, highlighting the influence of solvent choice on the polymerization process and the resulting polymer structure [].
Q3: Can this compound be used to study aroma biosynthesis in fruits?
A3: Yes, this compound serves as a valuable tool in investigating the biosynthesis of volatile aromas in fruits like apples []. Studies using "Redchief Delicious" apples demonstrated that different apple tissues (skin, hypanthial, and carpellary) exhibit varying capacities to metabolize 1-pentanol and synthesize esters, including this compound, under both aerobic and anoxic conditions []. This suggests the compound's utility in understanding how aroma profiles develop in fruits under different physiological conditions.
Q4: What is the significance of studying electron transfer reactions in liquid crystals using compounds like this compound?
A5: this compound acts as an isotropic solvent in studies examining the impact of solvent and structural dynamics on electron transfer reactions []. By dissolving donor-acceptor molecules, like those derived from 4-aminonaphthalene-1,8-dicarboximide, in this compound, researchers can compare electron transfer kinetics in a controlled isotropic environment against those observed in anisotropic media like nematic liquid crystals []. This comparison provides valuable insights into how the organization of surrounding molecules influences fundamental photochemical processes.
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